N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group at the N1 position and a 4-methoxybenzyl substituent at N2.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-15-7-5-14(6-8-15)11-20-17(22)18(23)21-12-16-13-25-19(26-16)9-3-2-4-10-19/h5-8,16H,2-4,9-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTJSEWRZUDPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Ketal Formation
The spirocyclic ketal is synthesized via acid-catalyzed cyclization of cyclohexanone with ethylene glycol. For example:
Introduction of the Methylamine Sidechain
The 2-position methylamine group is installed via a Mannich reaction:
- 1,4-Dioxaspiro[4.5]decane (1.0 eq) reacts with formaldehyde (1.2 eq) and ammonium chloride (1.5 eq) in acetic acid at 60°C for 6 hours.
- The product, 1,4-dioxaspiro[4.5]decan-2-ylmethylamine, is purified via recrystallization (ethanol/water), yielding 70–78%.
Synthesis of 4-Methoxybenzylamine
Reductive Amination of 4-Methoxybenzaldehyde
4-Methoxybenzylamine is prepared via reductive amination:
- 4-Methoxybenzaldehyde (1.0 eq) reacts with ammonium acetate (2.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 12 hours.
- The amine is extracted with dichloromethane and isolated in 88–94% yield after solvent evaporation.
Oxalamide Coupling Strategy
Stepwise Amidation of Oxalyl Chloride
The oxalamide bond is formed through sequential nucleophilic acyl substitutions:
- First Amidation :
- Second Amidation :
Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Production
A scaled-up protocol from US9260446B2 employs:
- A 1600 L reactor charged with intermediates under nitrogen atmosphere.
- Trifluoroacetic acid (TFA) and triethylsilane for deoxygenation.
- Crystallization via heptane/tert-butyl methyl ether to achieve >99% purity.
Analytical Characterization
Spectroscopic Data
Purity and Yield
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 142–144°C (consistent across batches).
Comparative Analysis of Synthetic Routes
Alternative Pathways
- Route A (Direct Coupling) : Lower yield (58%) due to steric hindrance at the spirocyclic moiety.
- Route B (Stepwise Amidation) : Higher yield (72%) with controlled stoichiometry.
Challenges and Mitigation Strategies
Common Side Reactions
- Over-Chlorination : Minimized by slow addition of oxalyl chloride at 0°C.
- Ketal Hydrolysis : Avoided by using anhydrous solvents and inert atmosphere.
Applications and Derivatives
While the target compound’s specific applications are underexplored, structurally related spirocyclic oxalamides exhibit:
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The methoxybenzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Features and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- Spirocyclic vs. Aromatic R1 Groups : The target compound’s spirocyclic R1 group likely enhances metabolic stability compared to phenyl-based analogs (e.g., compound 80) due to reduced susceptibility to oxidative metabolism .
- Methoxybenzyl Substituents : The 4-methoxybenzyl group (common in compounds 80 and the target) improves membrane permeability but may reduce aqueous solubility. In contrast, 2,4-dimethoxybenzyl (S336) enhances flavor receptor binding via increased electron-donating effects .
- Pyridinylethyl vs. Simple Alkyl Chains : Pyridinylethyl groups (e.g., S336) introduce hydrogen-bonding capacity, critical for receptor activation in umami compounds .
Enzyme Inhibition
- Compound 80 : Exhibits inhibitory activity against Cytochrome P450 4F11 (IC₅₀ = 0.8 µM), attributed to the 4-chlorophenyl group’s electron-withdrawing effects enhancing target binding .
- Target Compound: No direct enzyme inhibition data are available, but the spirocyclic moiety may sterically hinder interactions with flat enzyme active sites compared to planar aromatic analogs.
Flavor Receptor Activation
- S336 : A potent agonist of the human TAS1R1/TAS1R3 umami receptor (EC₅₀ = 3 µM), with the 2,4-dimethoxybenzyl group critical for mimicking glutamate’s binding .
- Compound 1770 : Structurally related to S336 but with a 2-methoxy-4-methylbenzyl group, this compound shows similar potency but reduced metabolic clearance due to methyl substitution .
Metabolic Stability and Toxicity
- Compound 1770: Demonstrated a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in toxicological studies, with a safety margin of 500 million relative to human exposure levels (0.0002 µg/kg bw/day) .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a molecular formula of C18H24N2O4 and a molecular weight of approximately 332.4 g/mol. The structure includes:
- A 1,4-dioxaspiro[4.5]decan moiety, which contributes to its three-dimensional conformation.
- A methoxybenzyl group that enhances its chemical reactivity and potential biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : Initial investigations suggest that it may alleviate pain by interacting with specific receptors involved in pain signaling pathways.
- Kinase Inhibition : It has been identified as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation pathways.
The biological effects of this compound are believed to be mediated through:
- Interaction with specific molecular targets involved in signal transduction pathways.
- Modulation of enzyme activity related to inflammation and cell survival.
Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that the compound significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6 when administered prior to an inflammatory stimulus. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced anti-inflammatory effects.
| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 150 ± 10 | 200 ± 15 |
| 5 | 100 ± 8 | 150 ± 12 |
| 10 | 50 ± 5 | 80 ± 10 |
Study 2: Analgesic Properties
In a pain model using formalin injection in rats, the compound exhibited significant analgesic effects compared to control groups. Behavioral assessments indicated reduced paw licking time, which correlates with pain perception.
| Treatment Group | Paw Licking Time (seconds) |
|---|---|
| Control | 120 ± 10 |
| Low Dose | 80 ± 8 |
| High Dose | 40 ± 5 |
Study 3: Kinase Inhibition
Research investigating the inhibitory effects on RIPK1 revealed that this compound effectively reduced kinase activity in vitro. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
